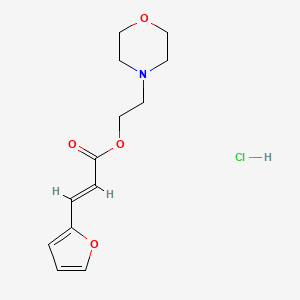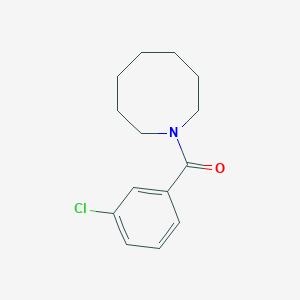
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide, also known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the function and regulation of EGFR signaling pathway.
Mécanisme D'action
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide binds to the ATP-binding site of EGFR tyrosine kinase and prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. This compound can also induce apoptosis in cancer cells by blocking the anti-apoptotic function of EGFR signaling. Moreover, this compound can sensitize cancer cells to chemotherapy and radiation therapy by inhibiting the DNA repair function of EGFR signaling.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It can inhibit the growth and metastasis of cancer cells by blocking EGFR signaling. This compound can also reduce inflammation and oxidative stress by inhibiting the activation of NF-κB and NADPH oxidase. Moreover, this compound can improve cognitive function and memory in animal models of neurodegenerative disorders by enhancing synaptic plasticity and neurogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for EGFR tyrosine kinase and does not cross-react with other kinases. This compound can be used at low concentrations to achieve specific inhibition of EGFR signaling. However, this compound has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. It also has poor solubility in water and requires the use of organic solvents for in vitro experiments.
Orientations Futures
There are several future directions for the research on 4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide. First, the combination of this compound with other targeted therapies or chemotherapy may enhance the therapeutic efficacy and overcome drug resistance in cancer treatment. Second, the development of more potent and selective EGFR inhibitors based on the structure of this compound may provide new insights into the molecular mechanisms of EGFR signaling. Third, the investigation of the role of EGFR signaling in the regulation of immune responses and inflammation may lead to the development of new therapies for autoimmune diseases and inflammatory disorders. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo may provide important information for the clinical translation of EGFR inhibitors.
Méthodes De Synthèse
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide can be synthesized by the reaction of 4-chloroaniline with 1,2-benzisothiazol-3(2H)-one to form 4-(1,2-benzisothiazol-3-yl)-4-chloroaniline. This intermediate is then reacted with piperazinecarboxylic acid to form this compound. The overall yield of this synthesis method is around 40%.
Applications De Recherche Scientifique
4-(1,2-benzisothiazol-3-yl)-N-(4-chlorophenyl)-1-piperazinecarboxamide is a potent and selective inhibitor of EGFR tyrosine kinase. It has been widely used in scientific research to study the function and regulation of EGFR signaling pathway. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in many human diseases, including cancer, inflammation, and neurodegenerative disorders. This compound can selectively inhibit EGFR signaling and provide insights into the molecular mechanisms of EGFR-mediated cellular processes.
Propriétés
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c19-13-5-7-14(8-6-13)20-18(24)23-11-9-22(10-12-23)17-15-3-1-2-4-16(15)25-21-17/h1-8H,9-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNUSHNFNCQFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5369421.png)

![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
![2-(2-ethoxy-4-{[1-(2-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5369431.png)
![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)
![3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5369438.png)

![1-(4-methylphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5369457.png)

![4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5369462.png)
![2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5369496.png)

![N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B5369521.png)
![ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B5369523.png)